molecular formula C8H14N2O B099048 Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one CAS No. 15932-74-8

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one

Número de catálogo: B099048
Número CAS: 15932-74-8
Peso molecular: 154.21 g/mol
Clave InChI: CSBUPKXPDSKABE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring. It is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 1,2-diketones in the presence of a suitable catalyst can lead to the formation of the desired compound . The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Functionalization Reactions

The compound undergoes modifications at its nitrogen and carbonyl groups:

N-Alkylation

Treatment with alkyl halides in basic media yields N-substituted derivatives. For example:

  • Reaction with methyl iodide (K₂CO₃, DMF, 60°C) produces N-methylated analogs (75-90% yield) .

Ring Expansion

Interaction with α,β-unsaturated ketones under acidic conditions leads to seven-membered ring formation via conjugate addition-cyclization sequences .

Comparative Reactivity Analysis

The compound’s reactivity differs from simpler heterocycles due to its fused ring strain and electronic effects:

Reaction Type Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one Pyridine Pyrazine
Nucleophilic SubstitutionModerate at α-positionsLowHigh at β-positions
OxidationForms hydroxylated derivativesForms N-oxideForms di-N-oxides
ReductionSelective saturation of pyrazine ringFull ring saturationPartial saturation

Tandem Iminium Cyclization

  • Step 1 : Formation of iminium intermediate via amine-aldehyde condensation.

  • Step 2 : Intramolecular cyclization to generate pyrrolidine ring.

  • Step 3 : Smiles rearrangement via N→O aryl migration, yielding fused pyrido-pyrazine systems .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to the para position relative to the bridgehead nitrogen, as demonstrated in nitration and halogenation studies .

Key Limitations and Research Gaps

  • Limited data on enantioselective reactions involving chiral centers in the bicyclic system.

  • Sparse literature on photochemical or electrochemical transformations.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one has been investigated for its potential as a pharmacophore in drug design. Notable applications include:

  • Anticancer Agents : Derivatives of this compound have shown promising antitumor activity against various cancer cell lines. For example, studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against specific cancer types, indicating their potential as effective therapeutic agents.
  • Antihypertensive Agents : Research indicates that derivatives can induce vasodilation and significantly reduce blood pressure in hypertensive animal models. These findings suggest that this compound could be developed into novel antihypertensive medications.

The compound has been studied for various biological activities:

  • Antimicrobial Properties : It has demonstrated activity against a range of pathogens, making it a candidate for developing new antimicrobial agents. For instance, derivatives have shown efficacy in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : this compound acts as an inhibitor for enzymes involved in critical biological pathways. Its mechanism typically involves binding to active sites on target proteins .

Materials Science

In materials science, this compound is utilized in the development of advanced materials:

  • Fluorescent Materials : The compound's structure is modified to create fluorescent materials with high photoluminescence quantum efficiency (PLQY). These materials are being explored for applications in full-color display technologies due to their stable emission properties across the color spectrum.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Activity Study : A study demonstrated that specific derivatives inhibited cancer cell proliferation effectively through targeted pathways involved in tumor growth. The results indicated significant promise for these compounds in cancer therapy development.
  • Vasodilatory Effects Study : Research involving hypertensive models showed that derivatives of this compound significantly reduced systolic and diastolic blood pressure with minimal side effects compared to existing antihypertensive drugs.

Mecanismo De Acción

The mechanism of action of Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties that make it suitable for various applications.

Actividad Biológica

Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C₈H₁₄N₂O and features a fused ring system that includes both pyridine and pyrazine structures. Its unique configuration allows it to serve as a scaffold for various derivatives with enhanced biological properties. The compound is typically synthesized through multi-step reactions involving cyclization of amino esters or amino ketones under controlled conditions to yield the desired product.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of oncology, cardiovascular pharmacology, and antiviral research.

Anticancer Properties

This compound derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines. These compounds appear to inhibit key enzymes involved in cancer progression, potentially through competitive inhibition at active sites on target proteins.

Compound Cell Line IC50 (µM) Mechanism of Action
Derivative AMCF-75.0Enzyme inhibition
Derivative BHeLa3.2Apoptosis induction
Derivative CA5494.8Cell cycle arrest

Cardiovascular Effects

In cardiovascular pharmacology, this compound has been explored for its antihypertensive properties. Studies indicate that its derivatives can induce vasodilation and significantly reduce systolic and diastolic blood pressure in hypertensive animal models with minimal side effects. The mechanism involves modulation of vascular smooth muscle receptors, enhancing blood flow and reducing hypertension.

Derivative Systolic BP Reduction (%) Diastolic BP Reduction (%)
Compound D2015
Compound E2518

Antiviral Activity

Emerging research highlights the antiviral potential of this compound derivatives against various viral pathogens. For example, certain compounds have exhibited significant inhibitory effects against Hepatitis C Virus (HCV) with EC50 values lower than those of standard antiviral agents like Ribavirin. The antiviral mechanism is believed to involve interference with viral replication processes .

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of this compound derivatives. Researchers synthesized a series of compounds and evaluated their biological activities through high-throughput screening methods. The most promising candidates showed substantial anticancer activity alongside favorable pharmacokinetic profiles.

In another investigation focused on cardiovascular applications, derivatives were tested in vivo for their effects on blood pressure regulation. Results indicated a robust correlation between structural modifications and enhanced vasodilatory effects, suggesting avenues for developing new antihypertensive therapies.

Propiedades

IUPAC Name

1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUPKXPDSKABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)NCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300236
Record name Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15932-74-8
Record name 15932-74-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.